molecular formula C9H7FIN B8537382 5-fluoro-6-iodo-1-methyl-1H-indole

5-fluoro-6-iodo-1-methyl-1H-indole

Cat. No. B8537382
M. Wt: 275.06 g/mol
InChI Key: OYIQSAKZVAXDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-6-iodo-1-methyl-1H-indole is a useful research compound. Its molecular formula is C9H7FIN and its molecular weight is 275.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-6-iodo-1-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-6-iodo-1-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7FIN

Molecular Weight

275.06 g/mol

IUPAC Name

5-fluoro-6-iodo-1-methylindole

InChI

InChI=1S/C9H7FIN/c1-12-3-2-6-4-7(10)8(11)5-9(6)12/h2-5H,1H3

InChI Key

OYIQSAKZVAXDPT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)I)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-iodo-5-fluoro-1H-indole (0.495 g, 1.890 mmol) in dry DMF (7.0 mL) was added sodium hydride (55% suspension in oil) (0.124 g, 2.840 mmol) at 0° C. The mixture was stirred at 0° C. for 30 min, and then iodomethane (0.15 mL, 2.47 mmol) was added. The mixture was stirred for 1 hour at room temperature, and then quenched with ice and extracted with EtOAc (50 mL). The organic layer was washed with water, brine, dried over MgSO4, filtered, and concentrated. The residue was purified by column chromatography (EtOAc-hexane, 1:9) to afford 5-fluoro-6-iodo-1-methyl-1H-indole as a colorless solid (0.50 g, 96%).
Quantity
0.495 g
Type
reactant
Reaction Step One
Quantity
0.124 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.